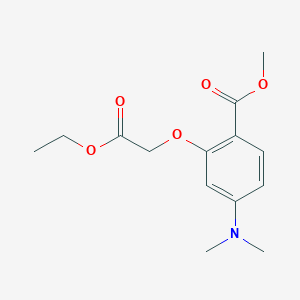
tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl ester, an acetamido group, a bromoisothiazole ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a brominated precursor can be reacted with sulfur and nitrogen sources to form the isothiazole ring.
Acetylation: The acetamido group is introduced via acetylation, where an amine group on the isothiazole ring reacts with acetic anhydride or acetyl chloride.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the isothiazole derivative. This step often involves nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group or the isothiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or reduced amide products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced or removed bromine and carbonyl groups.
Substituted Derivatives: Products with new substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds, while the bromoisothiazole ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-bromo-4-methylisothiazol-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-acetamido-4-chloroisothiazol-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the acetamido and bromoisothiazole groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
tert-butyl 3-(5-acetamido-4-bromo-1,2-thiazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c1-8(19)16-12-10(15)11(17-22-12)9-5-6-18(7-9)13(20)21-14(2,3)4/h9H,5-7H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSZJRSDXSJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NS1)C2CCN(C2)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8079629.png)

![6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine](/img/structure/B8079633.png)
![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B8079640.png)
![Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl](/img/structure/B8079672.png)








